molecular formula C13H12N4S B12925442 9H-Purine, 6-(benzylthio)-9-methyl- CAS No. 91803-89-3

9H-Purine, 6-(benzylthio)-9-methyl-

Cat. No.: B12925442
CAS No.: 91803-89-3
M. Wt: 256.33 g/mol
InChI Key: LMKRSLXIKOQLMK-UHFFFAOYSA-N
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Description

6-(Benzylthio)-9-methyl-9H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound features a benzylthio group attached to the sixth position and a methyl group attached to the ninth position of the purine ring. The unique structure of 6-(Benzylthio)-9-methyl-9H-purine makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-9-methyl-9H-purine typically involves the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Substitution Reaction: The chlorine atom at the sixth position is substituted with a benzylthio group. This is achieved by reacting 6-chloropurine with benzylthiol in the presence of a base like sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the purine ring at the ninth position. This can be done using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 6-(Benzylthio)-9-methyl-9H-purine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-9-methyl-9H-purine undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler purine derivative.

    Substitution: The benzylthio group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides are used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Purine derivatives without the benzylthio group.

    Substitution: Various substituted purine derivatives depending on the substituent introduced.

Scientific Research Applications

Cancer Therapeutics

The primary application of 9H-Purine, 6-(benzylthio)-9-methyl- lies in its potential as an anti-cancer agent . Research indicates that purine derivatives can inhibit key enzymes involved in cell proliferation and survival pathways, making them valuable in cancer treatment. Specifically, this compound has shown efficacy against various cancer types by targeting protein kinases and other enzymes critical for tumor growth and metastasis.

Key Mechanisms:

  • Enzyme Inhibition: The compound can bind to enzymes that facilitate cancer cell survival, thereby disrupting their activity.
  • Targeting Signaling Pathways: By inhibiting pathways essential for cell proliferation, it may help in reducing tumor growth.

Antiviral Activity

In addition to its anticancer properties, 9H-Purine, 6-(benzylthio)-9-methyl- has been investigated for its antiviral properties . Similar compounds have been shown to exhibit activity against viruses such as rhinovirus. For instance, modifications in the purine structure can significantly enhance antiviral efficacy against specific viral serotypes .

Structural Comparisons and Derivatives

The unique structure of 9H-Purine, 6-(benzylthio)-9-methyl- allows it to be compared with other purine derivatives that exhibit different biological activities. The following table summarizes some related compounds:

Compound NameStructureUnique Features
9-MethylpurineStructureLacks benzylthio group; primarily studied for mutagenic properties.
6-Methylthio-9-methylpurineStructureContains a methylthio group instead; exhibits different biological activity profiles.
2-AminopurineStructureKnown mutagen; used as a model compound for studying DNA replication mechanisms.

The presence of both the benzylthio and methyl groups in 9H-Purine, 6-(benzylthio)-9-methyl- enhances its biological activity compared to these derivatives.

Case Studies and Research Findings

Several studies have documented the biological activities of purines similar to 9H-Purine, 6-(benzylthio)-9-methyl-. For example:

  • Anticancer Efficacy: A study demonstrated that purine derivatives could effectively inhibit specific kinases linked to cancer progression. The binding affinity of these compounds was evaluated through various biochemical assays, revealing significant inhibition rates against targeted enzymes.
  • Antiviral Properties: Research on similar benzyl-substituted purines showed promising results against rhinoviruses, suggesting that structural modifications can lead to enhanced antiviral activity. One particular compound exhibited an IC50 value of just 0.08 µM against rhinovirus type 1B, highlighting the potential of this class of compounds in antiviral drug development .

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-9-methyl-9H-purine involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.

    Pathways Involved: It may inhibit the replication of viral DNA or RNA by incorporating into the nucleic acid chain and causing chain termination. Additionally, it can interfere with the synthesis of nucleotides, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylthio-9H-purine: Lacks the methyl group at the ninth position.

    9-Methyl-9H-purine: Lacks the benzylthio group at the sixth position.

    6-(Methylthio)-9-methyl-9H-purine: Has a methylthio group instead of a benzylthio group at the sixth position.

Uniqueness

6-(Benzylthio)-9-methyl-9H-purine is unique due to the presence of both the benzylthio and methyl groups, which confer distinct chemical and biological properties. The benzylthio group enhances its lipophilicity, potentially improving its ability to cross cell membranes, while the methyl group at the ninth position may influence its interaction with molecular targets.

Biological Activity

9H-Purine, 6-(benzylthio)-9-methyl- is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This compound features a unique structure characterized by a benzylthio group at the 6-position and a methyl group at the 9-position of the purine ring, which enhances its interaction with various biological targets.

  • Molecular Formula : C12H12N4S
  • Molecular Weight : 276.33 g/mol
  • CAS Number : 91803-89-3

The biological activity of 9H-Purine, 6-(benzylthio)-9-methyl- primarily revolves around its ability to inhibit key enzymes involved in cell proliferation and survival pathways. The compound is believed to interact with:

  • Protein Kinases : Inhibition of these enzymes can disrupt signaling pathways that promote cancer cell growth.
  • Sulfatases and Phosphorylases : These enzymes are critical for various cellular processes, and their inhibition can lead to reduced tumor growth.

Anticancer Activity

Research indicates that purine derivatives, including 9H-Purine, 6-(benzylthio)-9-methyl-, exhibit significant anticancer properties. The compound has shown efficacy against various cancer types by targeting:

  • Enzymatic Pathways : Inhibition of enzymes involved in nucleotide synthesis and DNA repair mechanisms.
  • Cell Cycle Regulation : Disruption of cell cycle progression leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity. Studies have reported that purine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.

Research Findings

Several studies have explored the biological activities of 9H-Purine, 6-(benzylthio)-9-methyl-. Below is a summary of key findings:

StudyFindings
Demonstrated significant inhibition of cancer cell lines, particularly in leukemia and solid tumors.
Reported interactions with protein kinases leading to altered signaling pathways associated with cell survival.
Evaluated antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results.

Case Studies

  • In Vitro Studies :
    • A study conducted on human leukemia cells indicated that treatment with 9H-Purine, 6-(benzylthio)-9-methyl- resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
  • Animal Models :
    • Preclinical trials using mouse models of cancer showed that administration of this compound led to significant tumor regression and increased survival rates compared to control groups.

Properties

CAS No.

91803-89-3

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

6-benzylsulfanyl-9-methylpurine

InChI

InChI=1S/C13H12N4S/c1-17-9-16-11-12(17)14-8-15-13(11)18-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3

InChI Key

LMKRSLXIKOQLMK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2SCC3=CC=CC=C3

Origin of Product

United States

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